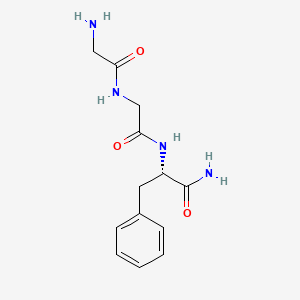

L-Phenylalaninamide, glycylglycyl-

Description

Historical Context and Evolution of Glycylglycyl-L-Phenylalaninamide Studies within Peptide Chemistry

The study of Glycylglycyl-L-Phenylalaninamide is intrinsically linked to the broader history of peptide synthesis. While the exact date of its first synthesis is not prominently documented, its creation follows the foundational principles of peptide chemistry established in the early 20th century. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the production of custom peptides, making compounds like Glycylglycyl-L-Phenylalaninamide readily accessible for research.

Early investigations involving this tripeptide likely focused on its basic physicochemical properties and its behavior in solution. A notable advancement in its synthesis was the use of enzymes, such as papain, to catalyze the formation of the peptide bonds. Research demonstrated that conducting the synthesis in the presence of polyols could enhance the thermostability of papain and increase the yield of Glycylglycyl-L-Phenylalaninamide. lookchemicals.com This enzymatic approach offered a milder and more specific alternative to purely chemical synthesis methods.

The evolution of its study has mirrored the advancements in analytical and synthetic techniques. From initial characterization to its use as a fragment in larger biomolecules, the scientific journey of Glycylglycyl-L-Phenylalaninamide reflects the growing sophistication of peptide chemistry.

Significance of Glycylglycyl-L-Phenylalaninamide as a Model System in Biochemical and Molecular Investigations

Glycylglycyl-L-Phenylalaninamide has proven to be an invaluable model system for studying various biological processes, largely due to its well-defined structure and susceptibility to enzymatic cleavage.

A significant body of research has utilized a derivative, Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide, as a chromogenic substrate for the protease α-chymotrypsin. The enzyme specifically cleaves the peptide bond on the C-terminal side of the phenylalanine residue. The release of the 4-nitrophenyl group results in a color change that can be easily quantified, allowing for the straightforward determination of enzyme activity and the study of enzyme kinetics. The foundational structure of the parent compound, Glycylglycyl-L-Phenylalaninamide, is central to this application.

Furthermore, the crystal structure of the closely related glycyl-glycyl-L-phenylalanine hydrochloride has provided crucial insights into the conformational possibilities of short peptides. angenechemical.com These studies reveal details about bond angles, the planarity of peptide bonds, and the folding of the peptide backbone, which are fundamental for understanding protein structure and function. The defined, yet flexible, nature of the glycylglycyl moiety combined with the bulkier phenylalanine residue makes it an excellent model for investigating the forces that govern peptide folding and interaction with other molecules.

Current Research Landscape and Unaddressed Questions Pertaining to Glycylglycyl-L-Phenylalaninamide

The contemporary research landscape sees Glycylglycyl-L-Phenylalaninamide and its derivatives being employed in cutting-edge biomedical applications, most notably in the field of antibody-drug conjugates (ADCs). In this context, the tripeptide often serves as a component of a linker that connects a monoclonal antibody to a cytotoxic drug. chemicalbook.com The linker is designed to be stable in circulation but to be cleaved by specific enzymes present within cancer cells, thereby releasing the drug at the target site. The Glycylglycyl-L-Phenylalaninamide sequence can be engineered as a substrate for lysosomal proteases like Cathepsin B, which are often upregulated in tumor environments.

Derivatives of this tripeptide are also being explored in the development of novel imaging agents and as tools for studying peptide-protein interactions. smolecule.comontosight.ai By attaching chelating agents or fluorescent probes, researchers can create molecules for use in positron emission tomography (PET) or other imaging modalities. ontosight.ai

Despite its widespread use, several questions regarding Glycylglycyl-L-Phenylalaninamide remain:

Optimization of Linker Chemistry: While used in ADCs, further research is needed to fully optimize the cleavage kinetics and stability of linkers containing the Glycylglycyl-L-Phenylalaninamide sequence to improve the therapeutic index of ADCs.

Broader Enzymatic Profiling: A comprehensive understanding of its susceptibility to a wider range of proteases beyond chymotrypsin (B1334515) and certain cathepsins could unveil new applications in diagnostics and targeted therapies.

Conformational Dynamics in Complex Environments: While its basic structure is known, how the conformation of Glycylglycyl-L-Phenylalaninamide changes within the complex microenvironment of a cell or when incorporated into a larger bioconjugate is an area for further investigation.

Exploration of Novel Conjugates: The potential of this tripeptide as a building block for other types of targeted therapies, beyond ADCs, remains an open field of inquiry.

Compound Information

| Compound Name |

| L-Phenylalaninamide, glycylglycyl- |

| Glycylglycine (B550881) |

| L-Phenylalanine |

| Papain |

| α-Chymotrypsin |

| Cathepsin B |

| Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide |

| Glycyl-glycyl-L-phenylalanine hydrochloride |

Physicochemical Properties of L-Phenylalaninamide, glycylglycyl-

| Property | Value | Source |

| CAS Number | 38678-77-2 | chemsrc.com |

| Molecular Formula | C₁₃H₁₈N₄O₃ | chemsrc.com |

| Molecular Weight | 278.31 g/mol | chemsrc.com |

| IUPAC Name | (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanamide | chemsrc.com |

| LogP | 1.80470 | chemsrc.com |

| PSA (Polar Surface Area) | 135.28 Ų | chemsrc.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

38678-77-2 |

|---|---|

Molecular Formula |

C13H18N4O3 |

Molecular Weight |

278.31 g/mol |

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanamide |

InChI |

InChI=1S/C13H18N4O3/c14-7-11(18)16-8-12(19)17-10(13(15)20)6-9-4-2-1-3-5-9/h1-5,10H,6-8,14H2,(H2,15,20)(H,16,18)(H,17,19)/t10-/m0/s1 |

InChI Key |

BAIXEYFQGHEILJ-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Modifications of Glycylglycyl L Phenylalaninamide

Solid-Phase Peptide Synthesis (SPPS) Strategies for Glycylglycyl-L-Phenylalaninamide

Solid-phase peptide synthesis (SPPS) has become a cornerstone for the efficient production of peptides like Glycylglycyl-L-Phenylalaninamide. This methodology, which involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support, offers advantages in purification and automation. chempep.comcreative-peptides.com

Optimization of Resin Selection and Loading for Glycylglycyl-L-Phenylalaninamide

The loading of the first amino acid, in this case, Phenylalanine, onto the resin is a crucial parameter that affects the efficiency of subsequent coupling steps. The loading capacity, typically expressed in millimoles per gram (mmol/g), determines the amount of peptide that can be synthesized on a given amount of resin. sigmaaldrich.com The loading can be determined experimentally using methods like photometric measurement of the Fmoc group released upon treatment with piperidine (B6355638). peptide.com For the synthesis of a short peptide like Glycylglycyl-L-Phenylalaninamide, a standard loading of 0.5 to 0.8 mmol/g is generally effective. sigmaaldrich.com

| Resin Type | Linker Type | Typical Loading (mmol/g) | Cleavage Condition for Amide | Reference |

| Rink Amide | Acid-labile | 0.5 - 0.7 | 95% TFA | nih.govsigmaaldrich.com |

| Sieber Amide | Acid-labile | 0.5 - 0.8 | 1% TFA in DCM | sigmaaldrich.com |

| MBHA | Acid-labile | 0.5 - 1.0 | HF or TFMSA | nih.gov |

| This table presents a selection of resins suitable for the synthesis of peptide amides, with their typical characteristics. |

Coupling Reagent Selection and Reaction Conditions for Peptide Bond Formation

The formation of the peptide bond between the incoming amino acid and the resin-bound peptide is facilitated by coupling reagents. The choice of coupling reagent and reaction conditions is pivotal for achieving high coupling efficiency and minimizing side reactions like racemization. bachem.commdpi.com Commonly used coupling reagents for SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), and uronium/phosphonium salts such as HBTU, HATU, and PyBOP. chempep.compeptide.com

For the synthesis of Glycylglycyl-L-Phenylalaninamide, a comparative study of different coupling reagents would be beneficial to optimize yield and purity. For instance, in the synthesis of a similar peptide, Leu-enkephalinamide (H-Tyr-Gly-Gly-Phe-Leu-NH2), coupling was successfully achieved using the DIPCDI/HOBt method. ub.edu HATU is known for its high coupling efficiency, especially for sterically hindered couplings, and often provides faster reaction times with less epimerization compared to HBTU. peptide.com COMU has emerged as a safer and highly efficient alternative to benzotriazole-based reagents. bachem.compeptide.com

| Coupling Reagent | Category | Key Advantages | Typical Conditions | Reference |

| DIC/HOBt | Carbodiimide | Cost-effective, minimizes racemization with HOBt. | Room temperature, in DMF. | mdpi.compeptide.com |

| HBTU | Uronium Salt | High coupling efficiency, well-established. | Room temperature, in DMF with a base (e.g., DIEA). | chempep.compeptide.com |

| HATU | Uronium Salt | Faster reaction, less epimerization, good for difficult couplings. | Room temperature, in DMF with a base (e.g., DIEA). | chempep.compeptide.com |

| COMU | Uronium Salt | High efficiency, safer (non-explosive byproducts), soluble byproducts. | Room temperature, in DMF with a base (e.g., DIEA). | bachem.compeptide.com |

| This table compares common coupling reagents used in solid-phase peptide synthesis. |

Deprotection and Cleavage Procedures for Glycylglycyl-L-Phenylalaninamide

The standard protecting group for the α-amino group in modern SPPS is the fluorenylmethyloxycarbonyl (Fmoc) group. peptide.com This group is base-labile and is typically removed by treatment with a solution of 20% piperidine in a solvent like dimethylformamide (DMF). ub.eduiris-biotech.de This deprotection step is performed after each successful coupling to expose the N-terminal amine for the next coupling reaction.

Once the synthesis of the Glycylglycyl-L-Phenylalaninamide sequence is complete, the peptide must be cleaved from the resin support, and any side-chain protecting groups must be removed. For Rink amide resin, this is typically achieved in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.de Cleavage cocktails often include scavengers to trap reactive cationic species that are generated during the process and can otherwise lead to side reactions. thermofisher.comwpmucdn.com A common cleavage cocktail for peptides without particularly sensitive residues is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5. iris-biotech.demerckmillipore.com The choice and composition of the cleavage cocktail can be optimized to maximize the yield and purity of the final Glycylglycyl-L-Phenylalaninamide. acs.org

| Cleavage Cocktail Component | Purpose | Typical Concentration | Reference |

| Trifluoroacetic Acid (TFA) | Cleavage of peptide from resin and removal of acid-labile protecting groups. | 82.5-95% | iris-biotech.demerckmillipore.com |

| Water (H₂O) | Scavenger for carbocations. | 2.5-5% | wpmucdn.com |

| Triisopropylsilane (TIS) | Scavenger for carbocations, particularly trityl groups. | 2.5% | merckmillipore.com |

| Phenol | Scavenger, preserves integrity of peptides. | 5% | wpmucdn.com |

| Thioanisole | Scavenger, particularly for protecting groups on Met and Arg. | 5% | iris-biotech.de |

| This table outlines the components of common TFA-based cleavage cocktails and their functions. |

Solution-Phase Peptide Synthesis Techniques for Glycylglycyl-L-Phenylalaninamide

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production. chempep.com This method involves carrying out the reactions in a homogeneous solution, with purification of intermediates at each step.

Fragment Condensation Approaches in Solution

For the synthesis of Glycylglycyl-L-Phenylalaninamide, a fragment condensation approach is a viable strategy. This involves the synthesis of protected dipeptide and amino acid fragments, which are then coupled in solution. For example, a protected Glycylglycine (B550881) (e.g., Z-Gly-Gly-OH or Boc-Gly-Gly-OH) could be coupled with Phenylalaninamide (H-Phe-NH₂). chempep.combeilstein-journals.org This approach can be more efficient than a stepwise elongation for larger peptides but requires careful selection of coupling reagents to minimize racemization at the C-terminal residue of the acylating fragment. nih.gov The enzymatic synthesis of enkephalin derivatives has been achieved via a 4 + 1 fragment condensation catalyzed by α-chymotrypsin, demonstrating the feasibility of such approaches. nih.gov

Protecting Group Strategies for Solution Synthesis

In solution-phase synthesis, the careful selection of orthogonal protecting groups is paramount to prevent unwanted side reactions. peptide.comspringernature.com The α-amino groups are typically protected with groups like benzyloxycarbonyl (Z or Cbz) or tert-butyloxycarbonyl (Boc). peptide.com The C-terminal carboxyl group of the acylating fragment must be activated, while the N-terminal amine of the other fragment is deprotected just before coupling. For the synthesis of Glycylglycyl-L-Phenylalaninamide via a (Gly-Gly) + (Phe-NH₂) fragment condensation, a potential strategy would be:

Fragment 1 Synthesis: Synthesize Z-Gly-Gly-OH. The Z group is stable under the conditions required for peptide coupling and can be removed by hydrogenolysis.

Fragment 2: Phenylalaninamide (H-Phe-NH₂) is used as the nucleophilic component.

Coupling: The two fragments are coupled using a reagent that minimizes racemization, such as DCC/HOBt or an equivalent system.

Deprotection: The final Z-protected tripeptide amide is deprotected via catalytic hydrogenation to yield Glycylglycyl-L-Phenylalaninamide.

The use of orthogonal protecting groups allows for the selective deprotection of one group without affecting the others, which is a fundamental principle in complex peptide synthesis. iris-biotech.desigmaaldrich.commasterorganicchemistry.com

Chemoenzymatic Synthesis and Biocatalytic Routes to Glycylglycyl-L-Phenylalaninamide

The synthesis of peptides through chemoenzymatic pathways has garnered significant attention as it combines the specificity of enzymatic catalysis with the practicality of chemical synthesis. nih.govqyaobio.com This hybrid approach offers notable benefits, including high stereoselectivity and regioselectivity under mild reaction conditions, which helps to minimize undesirable side reactions like racemization. nih.govrsc.orgmdpi.com The application of biocatalysis, particularly using enzymes, presents a green and sustainable methodology for constructing peptides like Glycylglycyl-L-Phenylalaninamide. rsc.orgresearchgate.netrsc.org

Enzyme Selection and Reaction Design for Peptide Ligation

A critical aspect of successfully synthesizing Glycylglycyl-L-Phenylalaninamide via a chemoenzymatic route is the careful selection of the enzyme and the meticulous design of the reaction environment. mdpi.comacs.org Proteases, enzymes that naturally hydrolyze peptide bonds, can be repurposed to catalyze the formation of these bonds under kinetically controlled conditions. qyaobio.comrsc.org This is typically achieved by using an activated acyl donor, where the enzyme facilitates the transfer of the acyl group to an amino acid or peptide. rsc.orgru.nl

For the synthesis of the Glycyl-Glycine dipeptide segment, and its subsequent ligation to L-Phenylalaninamide, enzymes such as papain and thermolysin have been considered. researchgate.net The design of the reaction is a multi-faceted process aimed at favoring the synthesis reaction over the competing hydrolysis reaction. nih.gov Key parameters that require optimization include:

Acyl Donor : The choice of the acyl donor, often an activated ester of the N-protected peptide, is crucial for an efficient reaction. ru.nl

Solvent System : The reaction medium, which can range from aqueous buffers to organic solvents or biphasic systems, significantly influences enzyme activity and reaction equilibrium. nih.govrug.nl

pH and Temperature : These parameters must be finely tuned to maximize enzyme stability and catalytic efficiency for the synthesis reaction. acs.org

Enzyme Immobilization : Immobilizing the enzyme can enhance its stability and enable its reuse, which is economically advantageous for larger-scale production. nih.gov

Stereoselectivity and Regioselectivity in Enzymatic Synthesis

A major advantage of employing enzymes in peptide synthesis is their inherent stereoselectivity and regioselectivity. nih.govrsc.orgresearchgate.net

Stereoselectivity : Enzymes, being chiral molecules themselves, can differentiate between stereoisomers. In the synthesis of Glycylglycyl-L-Phenylalaninamide, the enzyme's active site specifically recognizes and incorporates the L-isomer of phenylalaninamide, leading to a product with high optical purity. researchgate.net This is of paramount importance as the biological function of peptides is often dependent on their specific stereochemistry.

Regioselectivity : Enzymatic catalysis ensures the precise formation of the peptide bond between the C-terminal of the glycylglycine dipeptide and the N-terminal of L-phenylalaninamide. nih.govoup.com This specificity eliminates the need for complex protection and deprotection steps that are often necessary in traditional chemical peptide synthesis to prevent unwanted side reactions at other functional groups. qyaobio.com

Purification and Advanced Analytical Validation of Glycylglycyl-L-Phenylalaninamide

Following synthesis, a rigorous process of purification and analytical validation is crucial to confirm the identity, purity, and structural integrity of Glycylglycyl-L-Phenylalaninamide. This is typically accomplished using a combination of powerful analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of peptide samples. mtoz-biolabs.comresolvemass.camtoz-biolabs.combiocompare.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating the target peptide from impurities based on differences in their hydrophobicity. mtoz-biolabs.comcreative-proteomics.comnih.gov

The purity of the peptide is determined by analyzing the resulting chromatogram, where a pure compound will ideally show a single, sharp peak. creative-proteomics.com The percentage of purity is calculated by comparing the area of the main peak to the total area of all peaks in the chromatogram. resolvemass.ca

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) creative-proteomics.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water resolvemass.ca |

| Mobile Phase B | 0.1% TFA in Acetonitrile (B52724) resolvemass.ca |

| Gradient | A linear gradient, for instance, from 5% to 60% of mobile phase B over a set time, is commonly used. resolvemass.ca |

| Flow Rate | Typically around 1.0 mL/min. |

| Detection | UV detection at 214 nm (for the peptide backbone) and 280 nm (for the aromatic phenylalanine residue). resolvemass.ca |

| Column Temperature | Maintained at a constant temperature, for example, 30–45°C, to ensure reproducibility. resolvemass.ca |

Mass Spectrometry Techniques for Structural Confirmation (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of Glycylglycyl-L-Phenylalaninamide. ucsf.educreative-proteomics.com

Electrospray Ionization Mass Spectrometry (ESI-MS) : This soft ionization technique is well-suited for analyzing peptides, typically producing multiply charged ions from which the molecular weight can be accurately determined. ucsf.edu

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS : MALDI-TOF is another soft ionization method that is highly sensitive and often produces singly charged ions, making the resulting spectrum straightforward to interpret for molecular weight confirmation. creative-proteomics.comaccesson.kr

For further structural validation, tandem mass spectrometry (MS/MS) can be employed. In this technique, the ion corresponding to the peptide is isolated and fragmented, and the resulting fragment ions provide information about the amino acid sequence. uab.edunih.govnih.gov

| Technique | Expected Ion | Approximate m/z |

| ESI-MS | [M+H]⁺ | 279.16 |

| MALDI-TOF MS | [M+H]⁺ | 279.16 |

| MALDI-TOF MS | [M+Na]⁺ | 301.14 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the three-dimensional structure of molecules in solution. hyphadiscovery.comresearchgate.netnih.gov For Glycylglycyl-L-Phenylalaninamide, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used for complete structural elucidation. nih.gov

1D NMR :

¹H NMR : Provides information on the number and environment of protons. Specific chemical shifts can be observed for the aromatic protons of the phenylalanine residue, the α-protons of the amino acids, and the methylene (B1212753) protons of the glycine (B1666218) units. uq.edu.aunih.govresearchgate.net

¹³C NMR : Reveals details about the carbon framework of the peptide, with characteristic signals for the carbonyl carbons of the peptide bonds and the various carbons of the amino acid residues. uq.edu.aunih.govmdpi.com

2D NMR :

COSY (Correlation Spectroscopy) : Establishes correlations between protons that are coupled to each other, helping to identify the spin systems of the individual amino acid residues. ucl.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons, aiding in the assignment of the carbon signals. ucl.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the sequence of the amino acids in the peptide chain. ucl.ac.uk

The collective data from these NMR experiments allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the covalent structure and sequence of Glycylglycyl-L-Phenylalaninamide. murdoch.edu.au

Synthesis of Structurally Modified Glycylglycyl-L-Phenylalaninamide Derivatives and Analogues

The synthesis of modified Glycylglycyl-L-Phenylalaninamide analogues leverages the robust principles of peptide chemistry, including both solid-phase and solution-phase techniques. These methods allow for the precise introduction of functional groups, unnatural amino acids, and conformational constraints, thereby expanding the chemical space and potential utility of the parent molecule.

Modifications at the N- and C-termini of Glycylglycyl-L-Phenylalaninamide are critical for altering the peptide's charge, hydrophobicity, and resistance to enzymatic degradation.

N-Terminal Modifications: The free amino group at the N-terminus (Glycine) is a prime site for modification.

Acetylation: N-acetylation is a common strategy to neutralize the positive charge of the N-terminal amine, which can influence the peptide's binding characteristics and membrane permeability. This modification also often enhances stability by protecting against degradation by exopeptidases. nih.gov The reaction is typically achieved using reagents like acetic anhydride. nih.govgoogle.com A general method for solid-phase synthesis involves using malonic acid, which forms a reactive ketene (B1206846) intermediate in situ at room temperature, leading to high yields. rsc.org Continuous-flow processes have also been developed, using acetonitrile as a safe and effective acetylating agent in the presence of an alumina (B75360) catalyst. researchgate.net

Lipidation: The covalent attachment of a lipid moiety, or lipidation, can significantly enhance the peptide's interaction with cell membranes and can be used to create self-assembling nanostructures. nih.gov N-myristoylation, the attachment of myristate (a C14 fatty acid) to an N-terminal glycine, is a well-established modification that occurs co-translationally in biological systems. uniprot.orgnih.gov This process can be replicated synthetically to improve the cellular uptake and pharmacokinetic profile of the tripeptide.

C-Terminal Modifications: The C-terminal amide of Glycylglycyl-L-Phenylalaninamide can also be modified to introduce new functionalities.

Amidation Derivatives: While the parent compound is an amide, further derivatization of this terminus is a key synthetic strategy. A notable example is the synthesis of Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide . smolecule.com This analogue, which incorporates a para-nitrophenyl (B135317) group at the C-terminus, serves as a chromogenic substrate for enzymes like chymotrypsin (B1334515), where cleavage of the amide bond releases the colored p-nitroaniline group, allowing for enzymatic activity to be monitored. Synthesis can be achieved through stepwise peptide coupling using protecting groups like Fmoc or Boc, or via a one-pot Ugi four-component reaction.

General Amidation: In a broader context, C-terminal amidation is a common post-translational modification in therapeutic proteins, often catalyzed by the peptidylglycine α-amidating monooxygenase (PAM) enzyme, which neutralizes the negative charge of the C-terminal carboxyl group. researchgate.net

Table 1: Examples of N-Terminal and C-Terminal Modifications

| Modification Type | Location | Reagent/Method Example | Resulting Compound Example | Purpose of Modification |

|---|---|---|---|---|

| Acetylation | N-Terminus | Acetic Anhydride / Malonic Acid | N-Acetyl-Glycylglycyl-L-Phenylalaninamide | Neutralize charge, increase stability nih.govrsc.org |

| Lipidation | N-Terminus | Myristoyl Chloride / N-Myristoyltransferase (NMT) | N-Myristoyl-Glycylglycyl-L-Phenylalaninamide | Enhance membrane interaction, improve cellular uptake uniprot.orgnih.gov |

Altering the peptide backbone or side chains through the incorporation of unnatural amino acids (UAAs) is a powerful tool for creating analogues with novel functions. frontiersin.org This can be achieved by either replacing one of the existing amino acids (Gly, Gly, Phe) or by derivatizing the phenylalanine side chain.

Incorporation of Unnatural Amino Acids: Genetic code expansion techniques allow for the site-specific incorporation of UAAs into proteins in response to a stop codon (e.g., the amber codon, TAG). frontiersin.orgnih.gov This requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is specific for the UAA. frontiersin.org For instance, an engineered M. jannaschii tyrosyl-tRNA synthetase (TyrRS) can incorporate the photo-crosslinking UAA p-benzoyl-L-phenylalanine or the bio-orthogonal UAA p-azidomethyl-L-phenylalanine (pAMF). nih.govnih.gov Applying this to a cell-free synthesis system would allow for the creation of Glycylglycyl-L-Phenylalaninamide analogues where, for example, the phenylalanine is replaced with a photo-reactive or clickable counterpart, enabling the study of peptide-protein interactions or the construction of peptide conjugates.

Side Chain Derivatization: The phenyl ring of the L-Phenylalaninamide residue is amenable to chemical modification. Electrophilic aromatic substitution reactions could introduce various functional groups (e.g., nitro, halo, or acyl groups) onto the ring, thereby altering its electronic and steric properties. These modifications can influence receptor binding affinity and specificity. For example, a phenylalanine analogue containing a boronic acid moiety could be incorporated to act as a serine protease inhibitor.

Table 2: Strategies for Side Chain and Backbone Modification

| Modification Strategy | Target Residue | Example of Unnatural Amino Acid/Derivatization | Potential Synthetic Method | Resulting Analogue (Hypothetical) |

|---|---|---|---|---|

| UAA Incorporation | Phenylalanine | p-Benzoyl-L-phenylalanine | Orthogonal Synthetase/tRNA Pair | Glycylglycyl-(p-benzoyl-L-phenylalanine)amide |

| UAA Incorporation | Glycine | L-Alanine | Standard Solid-Phase Peptide Synthesis (SPPS) | Glycyl-L-Alanyl-L-Phenylalaninamide |

Cyclization is a key strategy for restricting the conformational flexibility of peptides, which can lead to increased receptor affinity, selectivity, and metabolic stability. Several cyclization methods could be applied to Glycylglycyl-L-Phenylalaninamide.

Head-to-Tail Cyclization: This involves forming a peptide bond between the N-terminal glycine and the C-terminal carboxyl group (which would first require hydrolysis of the C-terminal amide to a carboxylic acid). Such backbone cyclization dramatically reduces the number of available conformations. The synthesis of a linear precursor on a solid support is followed by on-resin or in-solution cyclization, often using coupling reagents like EDC/HOBt in solvents such as DMSO/NMP to enhance reaction rates. iiitd.edu.in

Side Chain-to-Side Chain Cyclization: This approach requires the incorporation of reactive amino acids into the peptide sequence. For instance, replacing the two glycine residues with amino acids containing reactive side chains (e.g., Asp/Lys for lactam bridge formation, or Cys/Cys for disulfide bridge formation) would enable the formation of a cyclic structure. A more advanced strategy involves incorporating two aromatic amino acid analogues that can be linked via a biaryl bond using Suzuki coupling, a method used to create highly constrained enkephalin analogues. kaust.edu.sa

Enzyme-Mediated Cyclization: Fusion protein building blocks containing enzyme domains can be used to join linear precursors into cyclic products. For example, domains like SnapTag and Cutinase can react with specific small molecule linkers to facilitate macrocyclization. nih.gov While typically used for larger molecules, the principles could be adapted for smaller peptide cyclization.

Conformational Analysis and Structural Characterization of Glycylglycyl L Phenylalaninamide

Spectroscopic Approaches for Conformational Insights

Spectroscopic techniques are vital for elucidating the conformational preferences of peptides in solution, providing insights into the dynamic structures that may be relevant to biological activity.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular Dichroism (CD) spectroscopy is a powerful method for analyzing the secondary structure of peptides and proteins. biorxiv.orgnih.gov The technique measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. bio-structure.com The peptide backbone itself becomes a chromophore in the far-UV region (180-250 nm), and its conformation dictates the resulting CD spectrum. bio-structure.com The distinct electronic transitions of the amide bonds, a strong π→π* transition around 190 nm and a weaker n→π* transition between 210-220 nm, give rise to characteristic spectral shapes for different secondary structures like α-helices, β-sheets, and random coils. bio-structure.com

For a short peptide like Glycylglycyl-L-Phenylalaninamide, CD spectroscopy can reveal its predominant solution conformation. While it is too short to form stable, classical secondary structures on its own, it can adopt turn-like structures or exist as a flexible, random coil. The CD spectrum would provide an average picture of these conformational states. For instance, a spectrum with a strong negative band near 200 nm is characteristic of a disordered or random coil conformation, which is common for short, unconstrained peptides in aqueous solution. biorxiv.org The choice of solvent is also known to influence peptide structure; solvents like trifluoroethanol (TFE) can induce helical conformations in peptide sequences that might otherwise be disordered. bio-structure.com Therefore, CD studies on Glycylglycyl-L-Phenylalaninamide under various solvent conditions could map its conformational plasticity.

Table 1: Characteristic Far-UV CD Signals for Common Peptide Secondary Structures

| Secondary Structure | Positive Peak (nm) | Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195-200 | ~215-220 |

| Random Coil | ~212 | ~198-200 |

| β-Turn | Varies by turn type, often weak signals | Varies by turn type |

Data sourced from general principles of peptide CD spectroscopy. bio-structure.comembl-hamburg.de

Infrared (IR) and Raman Spectroscopy for Amide Bond Vibrations

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a "fingerprint" of a molecule by probing its bond vibrations. frontiersin.org For peptides, these methods are particularly sensitive to the conformation of the polypeptide backbone through the characteristic vibrations of the amide group. embl-hamburg.de

Infrared (IR) Spectroscopy relies on the absorption of IR light at frequencies that match the vibrational frequencies of bonds with a changing dipole moment. edinst.comphotothermal.com The most informative IR bands for peptide structure are:

Amide I: Occurring between 1600-1700 cm⁻¹, this band is primarily due to the C=O stretching vibration of the peptide backbone. Its frequency is highly sensitive to hydrogen bonding and secondary structure.

Amide II: Found between 1510-1580 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (from a laser). mt.com A vibration is Raman-active if it causes a change in the polarizability of the molecule. edinst.com While the Amide I band is also strong in Raman spectra, the Amide III band (1250-1350 cm⁻¹) is often more distinct than in IR spectra. Raman spectroscopy is particularly advantageous for studying samples in aqueous solutions, as the water signal is weak, and for analyzing crystal lattice structures. mt.com

Table 2: Major Amide Vibrational Bands for Peptide Conformational Analysis

| Amide Band | Approximate Frequency (cm⁻¹) | Primary Vibrational Mode |

|---|---|---|

| Amide I | 1600 - 1700 | C=O stretch |

| Amide II | 1510 - 1580 | N-H bend, C-N stretch |

| Amide III | 1250 - 1350 | C-N stretch, N-H bend |

Data sourced from general principles of peptide vibrational spectroscopy. embl-hamburg.de

Advanced NMR Techniques for 3D Structure Determination (e.g., NOESY, ROESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure of molecules in solution. For peptides, advanced multi-dimensional NMR techniques are essential. The Nuclear Overhauser Effect (NOE) is a particularly powerful phenomenon for structure determination. It arises from the through-space interaction between nuclear spins, where the effect's intensity is inversely proportional to the sixth power of the distance between the nuclei (typically protons).

2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the primary experiment used for this purpose. A NOESY spectrum displays cross-peaks between protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by bonds. mdpi.com By analyzing the pattern and intensity of these cross-peaks, a set of distance restraints can be generated. For Glycylglycyl-L-Phenylalaninamide, NOESY would reveal correlations between protons on different amino acid residues, such as between the alpha-proton of a glycine (B1666218) and the amide proton of the next residue, or between backbone protons and the protons of the phenylalanine side chain. These restraints, combined with conformational analysis and computational modeling, allow for the calculation of a family of 3D structures that are consistent with the experimental data. mdpi.comnih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy) is a related technique that is often used for molecules of intermediate size where the NOE effect might be close to zero. It provides similar through-space distance information. These advanced NMR methods are critical for defining the solution-state conformation of Glycylglycyl-L-Phenylalaninamide and comparing it to the solid-state structure obtained from crystallography.

Crystallographic Studies of Glycylglycyl-L-Phenylalaninamide and its Complexes

X-ray crystallography provides a static, high-resolution snapshot of a molecule's structure in its crystalline form, offering precise atomic coordinates and detailed information on bond lengths, angles, and intermolecular interactions.

X-ray Diffraction Analysis of Peptide Crystals

The definitive three-dimensional structure of a molecule in the solid state can be determined by X-ray diffraction analysis of a single crystal. Research on the closely related compound, glycyl-glycyl-L-phenylalanine hydrochloride, provides direct insight into the likely conformation of Glycylglycyl-L-Phenylalaninamide. researchgate.net

In this study, the tripeptide was found to have a folded backbone conformation. researchgate.net The peptide units were determined to be in the common trans configuration, although one of the amide bonds showed a significant deviation from planarity. researchgate.net The analysis yielded precise torsion angles for the backbone (φ, ψ, ω) and the phenylalanine side chain (χ), which define the peptide's exact 3D shape in the crystal lattice. researchgate.net

Table 3: Crystallographic Data for Glycyl-glycyl-L-phenylalanine Hydrochloride

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell a (Å) | 4.877 |

| Unit Cell b (Å) | 9.956 |

| Unit Cell c (Å) | 32.690 |

| Molecules per Unit Cell (Z) | 4 |

| Backbone Torsion Angle ψ₁ | 165.5° |

| Backbone Torsion Angle ω₁ | -168.7° |

| Backbone Torsion Angle φ₂ | 63.6° |

| Backbone Torsion Angle ψ₂ | -153.6° |

| Backbone Torsion Angle ω₂ | 176.5° |

| Backbone Torsion Angle φ₃ | -72.2° |

| Side Chain Torsion Angle χ₁ | -79.5° |

| Side Chain Torsion Angle χ₂ | 86.8° |

Data from the crystal structure determination of glycyl-glycyl-L-phenylalanine hydrochloride. researchgate.net

Co-crystallization Strategies with Interacting Biomolecules

Co-crystallization is a technique where two or more different molecules are crystallized together to form a single, well-ordered crystalline lattice. rsc.org This approach is invaluable for studying the non-covalent interactions between a peptide and its biological targets, such as enzymes or receptors. The selection of a suitable "coformer" is a critical step in designing a co-crystal. nih.govmdpi.com

For Glycylglycyl-L-Phenylalaninamide, co-crystallization could be employed to understand its binding mode with specific proteins. For example, derivatives of this peptide are known to act as substrates for proteases like chymotrypsin (B1334515). A co-crystallization strategy would aim to trap the peptide within the enzyme's active site, allowing X-ray diffraction to reveal the specific hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern the recognition and binding process.

Common co-crystallization methods that could be applied include:

Solvent Evaporation: Slowly evaporating the solvent from a solution containing both the peptide and the target biomolecule. encyclopedia.pub

Cooling Crystallization: Dissolving the components in a suitable solvent at a higher temperature and then slowly cooling the solution to induce supersaturation and crystallization. encyclopedia.pub

Antisolvent Cocrystallization: Adding a miscible "antisolvent" in which the components are less soluble to a solution of the peptide and its binding partner. encyclopedia.pub

Successfully obtaining a co-crystal would provide a high-resolution atomic-level map of the peptide-biomolecule complex, offering crucial insights into its mechanism of interaction.

Computational Approaches for Conformational Landscape Mapping

The flexibility of the peptide backbone and the side chain of the phenylalanine residue in Glycylglycyl-L-Phenylalaninamide results in a complex potential energy surface with numerous local minima, each corresponding to a different conformation. Computational methods are indispensable for navigating this landscape. biorxiv.org These approaches allow for the characterization of stable conformations, the transition states between them, and the thermodynamic and kinetic parameters that govern their populations. biorxiv.org

Molecular Dynamics (MD) simulations are a cornerstone of computational structural biology, enabling the study of the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed view of conformational changes. mdpi.com

For Glycylglycyl-L-Phenylalaninamide, MD simulations would typically be performed in explicit solvent, such as a box of water molecules, to mimic physiological conditions. The choice of force field (e.g., CHARMM, AMBER) is critical for accurately describing the interactions between atoms. nih.govmdpi.com Simulations would be run for extended periods, often on the order of nanoseconds to microseconds, to ensure adequate sampling of the conformational space. frontiersin.orgelifesciences.org

Analysis of the MD trajectories can reveal key structural and dynamic properties. For instance, the root-mean-square deviation (RMSD) can be monitored to assess the stability of the peptide's conformation over the course of the simulation. frontiersin.org The root-mean-square fluctuation (RMSF) of individual residues can highlight regions of high flexibility. frontiersin.org Furthermore, the formation and breaking of intramolecular hydrogen bonds, which are crucial for stabilizing secondary structures like β-turns, can be tracked throughout the simulation. nih.govnih.gov

To understand how the environment influences the peptide's structure, simulations can be conducted under various conditions, such as different temperatures, pH values, or in the presence of co-solvents. For example, the protonation state of the terminal amino and amide groups would be adjusted based on the simulated pH. plos.org

Table 1: Representative Parameters for an MD Simulation of Glycylglycyl-L-Phenylalaninamide

| Parameter | Value/Description |

| Software | GROMACS, AMBER, CHARMM |

| Force Field | AMBER ff19SB, CHARMM36m |

| Solvent Model | TIP3P, SPC/E |

| System Size | ~10,000 atoms (peptide + water) |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K |

| Pressure | 1 bar |

| Ensemble | NPT (isothermal-isobaric) |

A primary goal of conformational analysis is to determine the relative free energies of different conformations, as this dictates their populations at equilibrium. github.com The free energy landscape of a molecule illustrates the relationship between its conformation and its free energy. nih.gov Regions of low free energy correspond to stable, frequently occurring conformations, while high-energy barriers separate these states. biorxiv.orgnih.gov

Standard MD simulations may not be sufficient to overcome high energy barriers and adequately sample all relevant conformations. To address this, enhanced sampling techniques are often employed. Methods like replica exchange molecular dynamics (REMD) or metadynamics can accelerate the exploration of the conformational space.

Once the conformational space has been sampled, the potential of mean force (PMF) along specific reaction coordinates, such as dihedral angles of the peptide backbone (phi, psi), can be calculated to construct the free energy landscape. mdpi.com This landscape provides a quantitative measure of the relative stability of different conformers and the energy barriers for transitions between them. mdpi.com

Table 2: Illustrative Free Energy Data for Glycylglycyl-L-Phenylalaninamide Conformers

| Conformer | Dihedral Angles (φ, ψ) of Phe | Relative Free Energy (kcal/mol) |

| A (Extended) | (~ -150°, ~150°) | 0.0 (Global Minimum) |

| B (Bent) | (~ -80°, ~100°) | 1.5 |

| C (Folded) | (~ -60°, ~ -40°) | 2.8 |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from free energy calculations.

While MD simulations are powerful for exploring conformational dynamics, they rely on classical force fields that approximate the underlying quantum mechanical nature of chemical bonds. Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, provide a more accurate description of the electronic structure and energetics of a molecule.

For Glycylglycyl-L-Phenylalaninamide, QM calculations, particularly using Density Functional Theory (DFT), can be employed to optimize the geometries of the most stable conformers identified from MD simulations. These optimized geometries provide highly accurate bond lengths, bond angles, and dihedral angles.

Furthermore, QM calculations can yield precise relative energies of different conformers, helping to validate and refine the free energy landscapes obtained from classical simulations. This is especially important for distinguishing between conformations that are close in energy. QM can also be used to calculate other electronic properties, such as the distribution of charges and the nature of intramolecular interactions (e.g., hydrogen bonds, van der Waals forces). plos.org

Due to their computational cost, QM calculations are typically performed on a limited number of representative structures. A common approach is to use a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) method, where the peptide itself is treated with QM and the surrounding solvent is treated with a classical force field.

Table 3: Comparison of Computational Methods for Conformational Analysis

| Method | Strengths | Limitations |

| Molecular Dynamics (MD) | Explores conformational dynamics over time; suitable for large systems. | Accuracy is dependent on the force field; may not sample all conformations. |

| Free Energy Calculations | Quantifies the relative stability of conformers and transition barriers. | Can be computationally expensive; requires extensive sampling. |

| Quantum Mechanics (QM) | High accuracy for electronic structure and energetics. | Computationally intensive; generally limited to smaller systems or static structures. |

Molecular Interactions and Binding Mechanisms of Glycylglycyl L Phenylalaninamide

Ligand-Receptor Interaction Profiling

The interaction of a ligand such as Glycylglycyl-L-Phenylalaninamide with a biological receptor is a fundamental process that initiates a physiological response. The characterization of this interaction in terms of binding affinity, kinetics, and thermodynamics is essential for understanding the ligand's potency and mechanism of action. Several biophysical techniques are employed for this purpose.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Thermodynamics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. nih.govnih.gov In a typical SPR experiment, one of the interacting partners (the ligand, e.g., a receptor) is immobilized on a sensor chip, and the other (the analyte, e.g., Glycylglycyl-L-Phenylalaninamide) is flowed over the surface. nih.gov The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. nih.gov

A hypothetical SPR sensorgram for the interaction of Glycylglycyl-L-Phenylalaninamide with a target receptor would show an increase in the response units (RU) during the association phase, followed by a decrease during the dissociation phase as the peptide is washed off the sensor surface. Fitting this data to a suitable binding model would yield the kinetic and affinity constants.

Isothermal Titration Calorimetry (ITC) for Stoichiometry and Energetics of Binding

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat changes associated with biomolecular interactions. bitesizebio.comwur.nl In an ITC experiment, a solution of the ligand (e.g., Glycylglycyl-L-Phenylalaninamide) is titrated into a solution of the receptor protein in a sample cell. bitesizebio.com The heat released or absorbed upon binding is measured, and a plot of heat change per injection versus the molar ratio of ligand to protein is generated.

This binding isotherm can be analyzed to determine the binding affinity (Kₐ or Kₑ), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). wur.nl The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS. ITC is considered the gold standard for thermodynamic characterization of binding interactions as it provides a complete thermodynamic profile from a single experiment without the need for labeling or immobilization. bitesizebio.com

While specific ITC data for Glycylglycyl-L-Phenylalaninamide is not publicly available, the following table illustrates the type of thermodynamic data that can be obtained from an ITC experiment for a peptide-protein interaction, in this case, the binding of a myelin basic protein (MBP) peptide to calmodulin (CaM). researchgate.net

| Parameter | Value |

| Stoichiometry (n) | 1 |

| Dissociation Constant (Kₑ) | 1.5 µM |

| Enthalpy Change (ΔH) | -10.5 kcal/mol |

| Entropy Change (ΔS) | -10 cal/mol/K |

This is an example data table for a different peptide-protein interaction to illustrate the output of an ITC experiment.

Fluorescence Spectroscopy and Anisotropy for Ligand Binding Assessment

Fluorescence spectroscopy is a versatile and sensitive technique used to study ligand binding by monitoring changes in the fluorescence properties of either the protein or the ligand upon complex formation. creative-proteomics.comnih.gov Proteins often contain intrinsic fluorophores, such as tryptophan and tyrosine residues, whose fluorescence emission is sensitive to their local environment. unito.it The binding of a ligand like Glycylglycyl-L-Phenylalaninamide can alter the conformation of the protein, leading to a change in the fluorescence intensity or a shift in the emission wavelength of these intrinsic fluorophores. researchgate.net

Fluorescence quenching is a common method where the binding of a ligand decreases the fluorescence intensity of the protein. By titrating the protein with increasing concentrations of the ligand, a binding curve can be generated and the binding constant can be determined. creative-proteomics.com

Fluorescence anisotropy (or polarization) is another powerful tool that measures the rotational mobility of a fluorescent molecule. nih.gov When a small fluorescently labeled ligand binds to a much larger protein, its rotational motion is restricted, leading to an increase in fluorescence anisotropy. This change in anisotropy can be used to quantify the extent of binding and determine the dissociation constant. nih.gov Alternatively, if the protein is fluorescent, the binding of an unlabeled ligand can also induce a change in its anisotropy.

Site-Directed Mutagenesis Studies of Interacting Biomolecules to Elucidate Binding Sites

Site-directed mutagenesis is a molecular biology technique used to introduce specific mutations into a DNA sequence, resulting in a modified protein with one or more amino acid substitutions. youtube.com This technique is invaluable for identifying the key amino acid residues involved in a ligand-receptor interaction. nih.govnih.gov

To elucidate the binding site of Glycylglycyl-L-Phenylalaninamide on a target receptor or enzyme, researchers can systematically mutate residues within the putative binding pocket. nih.gov The effect of each mutation on the binding affinity of the peptide is then assessed using techniques like SPR or ITC. A significant decrease in binding affinity upon mutation of a particular residue would suggest that this residue plays a crucial role in the interaction, either through direct contact with the ligand or by maintaining the structural integrity of the binding site. nih.gov For example, studies on the winged bean chymotrypsin-trypsin inhibitor have used site-directed mutagenesis to identify the specific residues responsible for its dual inhibitory activity. nih.gov

Enzyme-Substrate/Inhibitor Recognition Mechanisms

Glycylglycyl-L-Phenylalaninamide can also serve as a substrate or inhibitor for various enzymes, particularly proteases. The study of its interaction with enzymes provides insights into the enzyme's specificity and catalytic mechanism.

Kinetic Characterization of Enzymatic Hydrolysis or Inhibition by Glycylglycyl-L-Phenylalaninamide

The enzymatic hydrolysis of Glycylglycyl-L-Phenylalaninamide can be monitored to determine the kinetic parameters of the enzyme-catalyzed reaction. A common approach is to use a chromogenic or fluorogenic derivative of the peptide, where the cleavage of the peptide bond by the enzyme releases a colored or fluorescent product that can be quantified over time. For example, Glycylglycyl-N-(4-nitrophenyl)-L-phenylalaninamide is a chromogenic substrate for chymotrypsin (B1334515), where hydrolysis releases the yellow p-nitrophenyl group.

By measuring the initial reaction rates at different substrate concentrations, the Michaelis-Menten parameters, namely the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ), can be determined. The Kₘ value reflects the affinity of the enzyme for the substrate, while Vₘₐₓ is the rate of the reaction when the enzyme is saturated with the substrate. The catalytic efficiency of the enzyme is often expressed as the ratio k꜀ₐₜ/Kₘ, where k꜀ₐₜ is the turnover number (Vₘₐₓ/[E]ₜ).

While specific kinetic data for the hydrolysis of Glycylglycyl-L-Phenylalaninamide is not widely reported, data for structurally similar peptides with chymotrypsin provides valuable insights. For instance, the kinetic parameters for the hydrolysis of various N-acetyl-L-phenylalanyl peptides by chymotrypsin have been studied. nih.gov The following table presents representative kinetic data for chymotrypsin with a related substrate, Suc-Gly-Gly-Phe-pNA. medchemexpress.com

| Substrate | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (s⁻¹M⁻¹) |

| Suc-Gly-Gly-Phe-pNA | 1.6 | - | - |

Note: The k꜀ₐₜ and k꜀ₐₜ/Kₘ values for this specific substrate were not provided in the cited source.

Furthermore, Glycyl-L-phenylalanine 2-naphthylamide, a closely related dipeptide, is a known substrate for cathepsin C, and its hydrolysis within lysosomes has been studied to understand lysosomal membrane permeability. nih.govcaymanchem.com The study of the kinetics of hydrolysis of Glycylglycyl-L-Phenylalaninamide by different proteases can therefore reveal important information about the substrate specificity and catalytic mechanisms of these enzymes.

Active Site Mapping and Docking Studies with Enzyme Targets

The interaction of Glycylglycyl-L-Phenylalaninamide with enzymes, particularly proteases, is a subject of significant interest for understanding its potential as a substrate or inhibitor. Active site mapping and computational docking studies are two powerful, complementary approaches used to elucidate the specifics of these interactions at a molecular level.

Active Site Mapping

Active site mapping aims to define the substrate specificity of an enzyme by systematically probing its binding pockets (termed subsites, e.g., S1, S2, S3). hzdr.de This is often accomplished by synthesizing a library of potential substrates or inhibitors based on a core scaffold, in this case, Glycylglycyl-L-Phenylalaninamide, and measuring their interaction with the target enzyme. By varying the amino acid residues at each position (P1, P2, P3, corresponding to the enzyme's S1, S2, S3 pockets), researchers can determine which residues are preferred or rejected by the enzyme, thereby creating a "map" of the active site's chemical and steric preferences. hzdr.de The kinetic parameters of substrate cleavage are used to quantify these preferences. hzdr.de

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as an enzyme. nih.gov Using software like AutoDock, a three-dimensional model of the enzyme's active site is generated, and a grid box is defined to encompass the binding area. dovepress.comjksus.org The Glycylglycyl-L-Phenylalaninamide molecule is then treated as flexible, and algorithms, such as the Lamarckian Genetic Algorithm, are used to explore numerous possible binding poses. dovepress.comjksus.org

Each pose is assigned a score based on a calculated binding affinity (e.g., in kcal/mol), which estimates the strength of the interaction. nih.gov The most favorable poses are those with the lowest binding energy. dovepress.com Analysis of these docked complexes reveals crucial details about the binding mode, including specific hydrogen bonds and hydrophobic interactions between the peptide and the active site residues of the enzyme. nih.gov

Interactive Data Table: Hypothetical Docking of Glycylglycyl-L-Phenylalaninamide with Chymotrypsin

The following table presents hypothetical results from a molecular docking simulation of Glycylglycyl-L-Phenylalaninamide into the active site of chymotrypsin, a well-characterized protease.

| Parameter | Value / Residues Involved |

| Binding Affinity | -7.8 kcal/mol |

| Hydrogen Bonds | Ser-195, Gly-193, His-57 |

| Hydrophobic Interactions | Trp-215, Tyr-94, Met-192 |

| Predicted P1-S1 Interaction | The Phenylalanine side chain fits into the S1 hydrophobic pocket. |

| Predicted P2-S2 Interaction | The second Glycyl residue forms a hydrogen bond with the backbone of Gly-193. |

| Predicted P3-S3 Interaction | The N-terminal Glycyl residue is solvent-exposed and forms minimal specific interactions. |

Mechanistic Studies of Enzyme Catalysis in the Presence of Glycylglycyl-L-Phenylalaninamide

Understanding the precise mechanism by which an enzyme catalyzes a reaction in the presence of Glycylglycyl-L-Phenylalaninamide is crucial. Such studies reveal whether the peptide acts as a substrate, a competitive inhibitor, or another type of modulator. For proteases, catalysis often proceeds through a series of steps including substrate binding, formation of a transition state, and product release. youtube.com Many serine and cysteine proteases utilize a covalent catalysis mechanism, where a nucleophilic residue in the enzyme's active site (like serine or cysteine) attacks the carbonyl carbon of the scissile peptide bond. hzdr.dewou.edu This forms a temporary covalent acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the product and regenerate the free enzyme. wou.edu

Kinetic studies are the primary method for elucidating these mechanisms. By measuring the rate of reaction at varying concentrations of Glycylglycyl-L-Phenylalaninamide, key kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic rate constant (k꜀ₐₜ) can be determined.

Kₘ (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the substrate's binding affinity for the enzyme.

k꜀ₐₜ (Catalytic Rate Constant): Also known as the turnover number, it represents the maximum number of substrate molecules converted to product per enzyme molecule per unit of time.

Interactive Data Table: Hypothetical Kinetic Parameters for Protease-Catalyzed Hydrolysis

The table below shows hypothetical kinetic data for the hydrolysis of Glycylglycyl-L-Phenylalaninamide by two different proteases, illustrating how it might serve as a more efficient substrate for one over the other.

| Enzyme | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (M⁻¹s⁻¹) |

| Protease A (e.g., Chymotrypsin) | 150 | 25 | 1.67 x 10⁵ |

| Protease B (e.g., Papain) | 850 | 5 | 5.88 x 10³ |

Interactions with Nucleic Acids and Lipid Bilayers

Electrophoretic Mobility Shift Assays (EMSA) with DNA/RNA

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used technique to study the interactions between proteins (or peptides) and nucleic acids (DNA or RNA). wikipedia.orgnih.gov The principle is based on the fact that a nucleic acid-peptide complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound nucleic acid, resulting in a "shifted" band. ld.runih.gov

To perform an EMSA with Glycylglycyl-L-Phenylalaninamide, a short, labeled probe of DNA or RNA would be incubated with increasing concentrations of the peptide. The mixture is then subjected to electrophoresis. nih.gov The presence of a shifted band at a higher molecular weight would indicate a binding interaction. The intensity of this shifted band typically increases with higher concentrations of the peptide. Competition assays, where an unlabeled nucleic acid is added to the reaction, can be used to determine the specificity of the interaction. wikipedia.org While primarily used for larger proteins, EMSA can detect interactions for peptides if the binding is stable enough to survive electrophoresis.

Interactive Data Table: Hypothetical EMSA Binding Analysis with a DNA Probe

This table illustrates hypothetical results from an EMSA experiment investigating the binding of Glycylglycyl-L-Phenylalaninamide to a 20-base-pair DNA probe.

| Glycylglycyl-L-Phenylalaninamide Conc. (μM) | % DNA Probe Shifted | Observation |

| 0 (Control) | 0% | A single band corresponding to the free DNA probe is observed. wikipedia.org |

| 10 | 0% | No significant shift is detected, suggesting no stable complex formation. |

| 50 | 5% | A very faint, slightly shifted band appears, indicating weak or transient interaction. |

| 100 | 8% | The intensity of the shifted band remains low, confirming a low affinity for the DNA probe under these conditions. |

Liposome Leakage Assays and Membrane Permeability Studies

Liposome leakage assays are in vitro experiments designed to assess the ability of a molecule, such as a peptide, to disrupt or permeabilize lipid membranes. nih.govnih.gov The assay utilizes liposomes (artificial vesicles made of a lipid bilayer) that encapsulate a fluorescent dye at a high, self-quenching concentration. nih.govcore.ac.uk Common dyes include carboxyfluorescein or sulforhodamine B. nih.govcore.ac.uk

When the liposomes are intact, the fluorescence is minimal. If Glycylglycyl-L-Phenylalaninamide interacts with the lipid bilayer and compromises its integrity—by forming pores or otherwise disrupting the membrane—the encapsulated dye leaks out into the surrounding buffer. nih.govtulane.edu This dilution relieves the self-quenching, causing a measurable increase in fluorescence intensity. The extent and rate of this increase are directly proportional to the peptide's membrane-disrupting activity. By using liposomes of varying lipid compositions (e.g., neutral vs. negatively charged), one can also probe the role of electrostatic interactions in the peptide-membrane binding. tulane.edu

Interactive Data Table: Hypothetical Liposome Leakage Induced by Glycylglycyl-L-Phenylalaninamide

The following table shows hypothetical data on the percentage of dye leakage from liposomes of different compositions after a 30-minute incubation with the peptide.

| Peptide Conc. (μM) | % Leakage from Neutral Liposomes (POPC) | % Leakage from Anionic Liposomes (POPC/POPG 9:1) |

| 1 | < 1% | 2% |

| 10 | 2% | 8% |

| 50 | 5% | 25% |

| 100 (Triton X-100) | 100% | 100% |

NMR and EPR Studies of Peptide-Membrane Interactions

Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopy are powerful biophysical techniques that provide atomic-level insights into the structure, dynamics, and topology of peptides when interacting with lipid membranes. nih.govmdpi.com

NMR Spectroscopy

Solid-state NMR is particularly suited for studying peptides embedded in lipid bilayers that mimic cell membranes. frontiersin.org By isotopically labeling the peptide, for example with ¹⁵N or ¹³C, specific atoms can be monitored. For a peptide reconstituted into oriented lipid bilayers, solid-state NMR can determine its secondary structure and its tilt angle relative to the membrane normal. frontiersin.org Changes in the chemical shifts of lipid phosphorus (³¹P) atoms can also indicate the extent to which the peptide perturbs the lipid headgroups. mdpi.com

EPR Spectroscopy

In spin-labeling EPR, a stable nitroxide radical (a spin label) is covalently attached to a specific site on the Glycylglycyl-L-Phenylalaninamide molecule, often at a cysteine residue introduced for this purpose. nih.gov The EPR spectrum of this spin label is highly sensitive to its local environment and mobility. When the labeled peptide interacts with a lipid membrane, changes in the EPR spectrum can reveal information about the depth of membrane insertion, the mobility of the labeled site, and the peptide's secondary structure. Power saturation experiments using accessibility reagents like NiEDDA can further map which parts of the peptide are exposed to the aqueous phase versus buried within the lipid core. nih.gov

Interactive Data Table: Summary of Hypothetical NMR and EPR Findings

This table summarizes plausible, hypothetical data obtained from spectroscopic studies of Glycylglycyl-L-Phenylalaninamide interacting with POPC/POPG lipid bilayers.

| Technique | Parameter Measured | Hypothetical Finding | Interpretation |

| Solid-State NMR | ¹⁵N Chemical Shift Anisotropy | Anisotropic signal indicative of a specific orientation. | The peptide adopts a defined, non-random orientation relative to the membrane. |

| Solid-State NMR | Calculated Tilt Angle | ~75 degrees from membrane normal. | The peptide lies relatively flat on the surface of the membrane rather than inserting deeply as a transmembrane helix. frontiersin.org |

| Spin-Labeling EPR | Spectral Line Shape | Moderately broadened spectrum upon membrane binding. | The peptide's mobility is somewhat restricted upon association with the lipid bilayer. nih.gov |

| EPR Power Saturation | Accessibility Parameter (Π) | High accessibility to both aqueous and lipid-soluble relaxing agents. | The peptide resides at the membrane-water interface, accessible to both phases. |

Biological Mechanisms of Action of Glycylglycyl L Phenylalaninamide at the Molecular and Cellular Level

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are complex networks that dictate fundamental cellular activities and coordinate cell actions. The binding of a ligand, such as a peptide, to a receptor can trigger a cascade of intracellular events.

Investigation of Kinase and Phosphatase Activities

Protein kinases and phosphatases are enzymes that play a crucial role in cell signaling by adding or removing phosphate (B84403) groups from proteins, a process known as phosphorylation. frontiersin.orgplos.org This reversible modification acts as a molecular switch, altering the protein's activity, localization, and interaction with other molecules. frontiersin.orgplos.org The balance between kinase and phosphatase activity is vital for normal cellular function, and its disruption is implicated in numerous diseases. plos.orgnih.gov

Currently, there is no specific research available in peer-reviewed scientific literature that investigates the direct or indirect effects of Glycylglycyl-L-Phenylalaninamide on the activity of specific kinases or phosphatases. Such studies would be essential to determine if this peptide can modulate signaling pathways controlled by these enzymes.

Table 1: Key Concepts in Kinase and Phosphatase Activity

| Concept | Description |

| Protein Kinase | An enzyme that transfers a phosphate group from a high-energy donor molecule, such as ATP, to a specific substrate protein. |

| Protein Phosphatase | An enzyme that removes a phosphate group from a protein. |

| Phosphorylation | The addition of a phosphate group to a molecule, often a protein. |

| Signaling Cascade | A series of chemical reactions that are initiated by a stimulus (such as the binding of a ligand to a receptor) and relayed through the cell. |

Analysis of Second Messenger Production and Downstream Effects

Second messengers are small intracellular molecules that are rapidly synthesized or released in response to an extracellular signal (the "first messenger"). nih.gov They amplify the initial signal and relay it to downstream effector proteins. nih.gov Common second messengers include cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), inositol (B14025) triphosphate (IP3), diacylglycerol (DAG), and calcium ions (Ca2+).

There are no published studies that have analyzed the production of second messengers in response to cellular exposure to Glycylglycyl-L-Phenylalaninamide. Investigating potential changes in the levels of these molecules would be a critical step in understanding its signaling properties.

Table 2: Major Second Messenger Systems

| Second Messenger | Generating Enzyme/Source | Key Downstream Effectors |

| Cyclic AMP (cAMP) | Adenylyl cyclase | Protein Kinase A (PKA) |

| Cyclic GMP (cGMP) | Guanylyl cyclase | Protein Kinase G (PKG) |

| Inositol Trisphosphate (IP3) | Phospholipase C | IP3 receptors on the endoplasmic reticulum |

| Diacylglycerol (DAG) | Phospholipase C | Protein Kinase C (PKC) |

| Calcium Ions (Ca2+) | Ion channels, endoplasmic reticulum | Calmodulin, troponin C, etc. |

Regulation of Gene Expression and Protein Synthesis

The ultimate outcome of many signaling pathways is the alteration of gene expression and, consequently, protein synthesis. This allows cells to adapt to long-term changes in their environment.

Transcriptomic Analysis (e.g., RNA-seq) in Response to Glycylglycyl-L-Phenylalaninamide

Transcriptomics is the study of the complete set of RNA transcripts (the transcriptome) that are produced by an organism or a single cell. mdpi.commdpi.com Techniques like RNA-sequencing (RNA-seq) allow for a comprehensive snapshot of which genes are being actively transcribed at a given moment. nih.govfrontiersin.orgfrontiersin.org

A transcriptomic analysis of cells treated with Glycylglycyl-L-Phenylalaninamide has not been reported in the scientific literature. Such an analysis would be highly informative, revealing which genes and cellular pathways are activated or suppressed by the compound.

Proteomic Profiling (e.g., Mass Spectrometry-based proteomics)

Proteomics involves the large-scale study of proteins, particularly their structures and functions. nih.govnih.gov Mass spectrometry-based proteomics is a powerful tool used to identify and quantify the abundance of thousands of proteins within a cell or tissue sample. mdpi.commdpi.com

There are currently no proteomic studies published that have profiled changes in protein expression in response to Glycylglycyl-L-Phenylalaninamide. This type of investigation would provide direct evidence of the proteins whose synthesis is altered by the peptide, complementing transcriptomic data.

Influence on Protein-Protein Interaction Networks

The functions of most proteins are carried out through interactions with other proteins. smolecule.com These protein-protein interactions (PPIs) are fundamental to nearly all cellular processes. smolecule.com A small molecule or peptide can potentially disrupt or stabilize specific PPIs, thereby modulating cellular function.

To date, no studies have been published that specifically investigate the influence of Glycylglycyl-L-Phenylalaninamide on protein-protein interaction networks. Techniques such as co-immunoprecipitation followed by mass spectrometry could be employed to identify proteins that may interact with this peptide or to see how it affects existing interaction networks.

Co-immunoprecipitation and Pull-down Assays

Co-immunoprecipitation (Co-IP) and pull-down assays are fundamental techniques used to identify protein-protein interactions. In the context of Glycylglycyl-L-Phenylalaninamide, these methods can be adapted to identify its cellular binding partners.

In a hypothetical Co-IP experiment, a specific antibody would be used to target a suspected intracellular receptor or binding protein of Glycylglycyl-L-Phenylalaninamide. The antibody would bind to its target protein within a cell lysate, and in the process, pull down any interacting molecules, including the peptide itself or other proteins that are part of the same complex. The resulting immunoprecipitated complex would then be analyzed, for instance by mass spectrometry, to identify the unknown interacting proteins.

A pull-down assay would serve a similar purpose but would typically involve using a "bait" molecule, which in this case would be a modified version of Glycylglycyl-L-Phenylalaninamide (e.g., biotinylated or GST-tagged). This bait peptide would be incubated with a cell lysate, and any proteins that bind to it would be "pulled down" and subsequently identified.

Table 1: Hypothetical Results of a Pull-Down Assay to Identify Binding Partners of Glycylglycyl-L-Phenylalaninamide

| Bait Peptide | Putative Interacting Protein Identified (by Mass Spectrometry) | Cellular Function of Interacting Protein | Potential Implication for Glycylglycyl-L-Phenylalaninamide Action |

| Biotinylated-Glycylglycyl-L-Phenylalaninamide | Protein Kinase X | Signal Transduction | Modulation of a specific signaling pathway |

| Biotinylated-Glycylglycyl-L-Phenylalaninamide | Heat Shock Protein 70 | Cellular Stress Response | Involvement in cellular protection mechanisms |

| Biotinylated-Glycylglycyl-L-Phenylalaninamide | Nuclear Receptor Y | Gene Transcription | Regulation of gene expression |

FRET/BRET-based Assays for Live-Cell Interaction Studies

Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are powerful techniques for studying molecular interactions in real-time within living cells. These assays rely on the transfer of energy between two light-sensitive molecules (a donor and an acceptor) when they are in close proximity.

To study the interaction of Glycylglycyl-L-Phenylalaninamide with a putative binding partner using FRET, one could label the peptide with a fluorescent acceptor molecule and the target protein with a fluorescent donor molecule (or vice versa). If the peptide binds to the protein inside a living cell, the donor and acceptor fluorophores would be brought close enough for energy transfer to occur, resulting in a detectable FRET signal.

BRET operates on a similar principle but uses a bioluminescent enzyme (like luciferase) as the donor and a fluorescent protein as the acceptor. This often results in a higher signal-to-noise ratio compared to FRET.

Table 2: Example of a FRET-Based Assay Design for Glycylglycyl-L-Phenylalaninamide

| Component | Label | Rationale | Expected Outcome upon Interaction |

| Glycylglycyl-L-Phenylalaninamide | Acceptor Fluorophore (e.g., YFP) | To act as the energy acceptor in the FRET pair. | Emission of light at the acceptor's wavelength upon excitation of the donor. |

| Putative Binding Protein Z | Donor Fluorophore (e.g., CFP) | To act as the energy donor in the FRET pair. | Decrease in the donor's fluorescence emission. |

| Control Peptide (non-binding) | Acceptor Fluorophore (e.g., YFP) | To ensure the observed FRET signal is specific to the Glycylglycyl-L-Phenylalaninamide interaction. | No significant FRET signal. |

Intracellular Localization and Trafficking Studies of Glycylglycyl-L-Phenylalaninamide

Understanding where Glycylglycyl-L-Phenylalaninamide localizes within a cell and how it moves between different compartments is key to deciphering its function. Confocal microscopy with labeled peptides and subcellular fractionation are standard methods to investigate these aspects.

Confocal Microscopy and Fluorescence Imaging with Labeled Peptides